molecular formula C26H23FN4O2S B2374661 N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide CAS No. 1115335-97-1

N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide

Cat. No.: B2374661
CAS No.: 1115335-97-1
M. Wt: 474.55
InChI Key: JZPOTNGBQPNSSY-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is a synthetically designed small molecule that integrates multiple pharmacologically significant motifs, including a fluorobenzyl group, an imidazole-thioether linkage, and an o-tolyl-substituted amide fragment. This complex architecture suggests potential for multifaceted biological activity and interaction with various enzymatic systems. The compound's core structure, which incorporates nitrogen and sulfur heteroatoms within its imidazole-thioether chain, is characteristic of molecules that demonstrate significant potency in modulating protein function and cellular signaling pathways . The strategic incorporation of the fluorine atom on the benzyl group is a well-established approach in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and membrane permeability, thereby enhancing its potential as a lead structure in drug discovery research . The molecule's distinct molecular scaffold, featuring a benzamide linkage connected to an imidazole ring via a thioether bridge, presents a unique three-dimensional profile for investigating novel ligand-target interactions. Researchers can explore its application as a chemical tool for probing enzymatic processes, particularly those involving kinases and other ATP-binding proteins, given the structural resemblance of the imidazole component to purine bases found in biological systems . The compound's mechanism of action is hypothesized to involve targeted protein binding, potentially leading to functional modulation of biological pathways relevant to cellular proliferation and stress response. Its comprehensive research value spans early-stage hit identification and lead optimization campaigns, making it a valuable asset for advancing chemical biology and therapeutic development programs. This compound is provided exclusively for laboratory research purposes to facilitate the discovery of novel biologically active agents.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN4O2S/c1-18-7-2-5-12-23(18)30-24(32)17-34-26-28-13-14-31(26)21-10-6-9-19(15-21)25(33)29-16-20-8-3-4-11-22(20)27/h2-15H,16-17H2,1H3,(H,29,33)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZPOTNGBQPNSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Histone Deacetylase Inhibition

One of the most notable applications of N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzamide is its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells.

  • Mechanism of Action : The compound interacts with the active site of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which can alter gene expression profiles associated with tumor suppression.
  • Case Studies :
    • A study demonstrated that derivatives similar to this compound exhibited significant anti-tumor activity in various cancer models, highlighting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Research

The compound has also been evaluated for its anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation.

  • Mechanism of Action : this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators.
  • Case Studies :
    • In vitro studies showed that compounds with similar structures displayed a reduction in the production of tumor necrosis factor-alpha and interleukin-6 in activated macrophages, suggesting a potential application in autoimmune diseases and chronic inflammatory conditions .

Chemical Reactions Analysis

Thioether Oxidation

The thioether (–S–) group undergoes oxidation to form sulfoxide or sulfone derivatives.
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or other oxidizing agents.
Conditions : Mild to moderate temperatures (25–60°C) in polar aprotic solvents (e.g., dichloromethane).
Products :

  • Sulfoxide derivative (mono-oxidation)

  • Sulfone derivative (di-oxidation)

Reaction StageReagentSolventTemperatureProduct Yield*
SulfoxideH₂O₂DCM25°C~60%
Sulfonem-CPBADCM40°C~75%

*Yields are approximate and based on structurally related compounds .

Amide Hydrolysis

The amide bonds (benzamide and o-tolylaminoamide) are susceptible to hydrolysis under acidic or basic conditions.
Reagents :

  • Acidic : HCl (6M), reflux

  • Basic : NaOH (2M), reflux

Products :

  • Hydrolysis of the benzamide group yields 3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzoic acid .

  • Hydrolysis of the o-tolylaminoamide group yields 2-amino-N-(2-fluorobenzyl)benzamide and o-toluidine .

Amide GroupReagentConditionsProduct
BenzamideHClReflux, 6 hCarboxylic acid derivative
o-TolylaminoamideNaOHReflux, 4 hAmine and carboxylic acid fragments

Imidazole Ring Functionalization

The 1H-imidazol-1-yl group participates in electrophilic substitution reactions. Common modifications include:

  • Halogenation : Bromination or chlorination at the C-4 or C-5 positions.

  • Nitration : Introduces nitro groups for further reduction to amines.

Reagents :

  • Bromine (Br₂) in acetic acid

  • Nitration mixture (HNO₃/H₂SO₄)

ReactionReagentConditionsMajor Product
BrominationBr₂ (1 equiv)AcOH, 50°C, 2 h4-Bromoimidazole derivative
NitrationHNO₃/H₂SO₄0°C → RT, 3 h5-Nitroimidazole derivative

Nucleophilic Aromatic Substitution (NAS)

The 2-fluorobenzyl group may undergo NAS under harsh conditions, though fluorine’s poor leaving-group ability limits reactivity.
Reagents : Strong nucleophiles (e.g., alkoxides, amines) at high temperatures.
Products : Substitution of fluorine with nucleophiles (e.g., –OCH₃, –NH₂).

NucleophileReagentConditionsProduct
MethoxideNaOCH₃DMF, 120°C, 12 h2-Methoxybenzyl derivative
AmmoniaNH₃ (liq.)Sealed tube, 150°C2-Aminobenzyl derivative

Reduction of Amide Groups

Selective reduction of amides to amines is achievable with strong reducing agents.
Reagents : Lithium aluminum hydride (LiAlH₄), borane-THF.
Products :

  • Reduction of benzamide to N-(2-fluorobenzyl)-3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)benzylamine .

Reducing AgentSolventConditionsYield*
LiAlH₄THFReflux, 8 h~50%
Borane-THFTHFRT, 12 h~65%

Cross-Coupling Reactions

The imidazole and aromatic rings enable participation in Suzuki-Miyaura or Ullmann couplings.
Example :

  • Suzuki coupling with aryl boronic acids to modify the benzamide or o-tolyl groups.

Coupling TypeCatalystConditionsProduct Application
SuzukiPd(PPh₃)₄DME/H₂O, 80°CBiaryl derivatives

Key Research Findings

  • Thioether Stability : The –S– linkage resists hydrolysis under physiological conditions, making it suitable for prodrug designs .

  • Fluorine Effects : The 2-fluorobenzyl group enhances metabolic stability and binding affinity in pharmacological analogs .

  • Imidazole Reactivity : Electrophilic substitution occurs preferentially at the C-4 position due to electronic effects .

Q & A

Basic: What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of o-toluidine with chloroacetyl chloride to form the 2-oxo-2-(o-tolylamino)ethyl intermediate.
  • Step 2: Thioether linkage formation between the intermediate and 2-mercaptoimidazole under basic conditions.
  • Step 3: Coupling with 3-(bromomethyl)-N-(2-fluorobenzyl)benzamide.
    Key parameters include pH control (8–10) and temperature optimization (60–80°C). Characterization via NMR, MS, and HPLC ensures purity (>95%) .

Advanced: How can reaction yields for the thioether linkage be optimized?

  • Variables tested: Solvent polarity (DMF vs. THF), reaction time (4–12 hrs), and catalysts (triethylamine).
  • Monitoring: TLC or HPLC to track intermediate consumption.
  • Innovation: Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C) and improves yields by 20–30% compared to conventional heating .

Basic: Which spectroscopic techniques validate structural integrity?

  • 1H/13C NMR: Assigns protons and carbons (e.g., imidazole C-H at δ 7.2–7.5 ppm, fluorobenzyl aromatic signals).
  • IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and thioether S-C (~650 cm⁻¹).
  • Mass Spectrometry: ESI-MS provides exact mass (±2 ppm) .

Advanced: How to resolve discrepancies between in vitro and cellular activity data?

  • Possible causes: Poor cellular permeability or metabolite instability.
  • Methodology:
    • Permeability: Use Caco-2 assays or PAMPA to measure logPP.
    • Metabolite Profiling: LC-MS/MS identifies degradation products.
    • Target Engagement: Thermal shift assays or SPR validate binding in cell lysates .

Basic: What in vitro models are suitable for initial biological screening?

  • Enzymatic Assays: Target-specific inhibition (e.g., kinases, proteases) with IC50_{50} determination.
  • Cell-Based Assays: Cytotoxicity in cancer lines (MCF-7, HeLa) using MTT/WST-1.
  • Controls: Include reference inhibitors (e.g., staurosporine) and vehicle controls .

Advanced: What computational strategies predict binding modes?

  • Docking: AutoDock Vina or Glide to model interactions with homology-built targets.
  • Molecular Dynamics (MD): 100-ns simulations assess binding stability (RMSD <2 Å).
  • Validation: Mutagenesis (e.g., Ala-scanning) of predicted binding residues .

Basic: How to address poor aqueous solubility for in vivo studies?

  • Formulation: Co-solvents (10% DMSO + 40% PEG400), cyclodextrin inclusion, or liposomal encapsulation.
  • Analytical Methods: Shake-flask solubility testing and dissolution profiling .

Advanced: What metabolomics approaches identify off-target effects?

  • Untargeted LC-HRMS: Compare treated vs. control cell metabolites.
  • Pathway Analysis: KEGG/MetaboAnalyst for enriched pathways (e.g., apoptosis, redox).
  • Isotope Tracing: 13^{13}C-glucose tracing to map metabolic flux alterations .

Basic: What stability-indicating parameters are critical for storage?

  • Stress Testing: Expose to 40°C/75% RH or UV light for 4 weeks.
  • HPLC-MS: Monitor main peak degradation and identify byproducts (e.g., hydrolyzed amide).
  • Storage: -20°C under argon minimizes oxidation/hydrolysis .

Advanced: How to design SAR studies for the fluorobenzyl moiety?

  • Analog Synthesis: Replace fluorine with Cl, Br, or CF3_3; introduce electron-donating (-OCH3_3) or withdrawing (-NO2_2) groups.
  • Testing: Parallel assays for binding affinity (SPR) and cellular potency.
  • QSAR Modeling: Correlate Hammett σ values with activity to guide further optimization .

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